4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4Cl2N2. It is a derivative of pyridine and pyrrole, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 3 on the pyrrolo[2,3-b]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the chlorination of a suitable pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 3-methylpyrrolo[2,3-b]pyridine with chlorine gas or a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atoms are replaced by aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with boronic acids or organostannanes in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield an aryl-substituted product .
Scientific Research Applications
4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting kinase enzymes, which play crucial roles in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the downstream signaling events. This inhibition can lead to the suppression of cell proliferation in cancer cells or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at position 3.
4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Has the methyl group at position 2 instead of 3.
1H-Pyrazolo[3,4-b]pyridine: A structurally similar compound with a pyrazole ring fused to the pyridine ring
Uniqueness
4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 3 and chlorine atoms at positions 4 and 6 makes it a versatile intermediate for various synthetic applications and enhances its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-3-11-8-7(4)5(9)2-6(10)12-8/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKFSGVCGUOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234025 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-47-7 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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